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Compound of Interest

Compound Name: PAR-2 (1-6) (human)

Cat. No.: B15570757 Get Quote

A Comparative Review of Protease-Activated Receptor-2 (PAR-2) Agonists for Researchers

and Drug Development Professionals

This guide provides a comprehensive comparison of various Protease-Activated Receptor-2

(PAR-2) agonists, focusing on their in vitro performance and the experimental protocols used

for their evaluation. PAR-2, a G-protein coupled receptor (GPCR), is a key player in

inflammation, pain, and cancer, making its agonists valuable tools for research and potential

therapeutic development.[1]

Comparative In Vitro Potency of PAR-2 Agonists
The potency and efficacy of PAR-2 agonists are typically evaluated through various in vitro

assays that measure key downstream signaling events upon receptor activation. The following

table summarizes the reported in vitro potency (EC50 or pEC50 values) of several common

PAR-2 agonists. Lower EC50 values indicate higher potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15570757?utm_src=pdf-interest
https://www.benchchem.com/pdf/Ensuring_Reproducibility_in_PAR2_Agonist_Studies_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist
Receptor
Binding
Affinity (Ki)

Calcium
Mobilization
(EC50)

β-arrestin
Recruitment
(EC50)

ERK1/2
Phosphorylati
on (EC50)

Peptide Agonists

SLIGKV-NH2

(human)
Reference Reference Reference Reference

SLIGRL-NH2

(rodent)

Higher affinity

than SLIGKV-

NH2[1]

~5.9 µM[1] Potent[1] Potent[1]

2-furoyl-LIGRLO-

NH2
High Affinity[1] ~0.84 µM[1][2] Full agonist[1] Not specified

2-at-LIGRL-NH2 Not specified 1.77 µM[2] Not specified
Full agonist

response[3]

6-an-LIGRL-NH2 Not specified 2.60 µM[2] Not specified
Full agonist

response[3]

Small Molecule

Agonists

GB110 High Affinity ~7.5 µM[1] Not specified Not specified

AZ2429 pKi = 7.2 pEC50 = 6.78[1] pEC50 = 7.4[1] pEC50 = 6.6[1]

AC-55541 Not specified
200 to 1000

nM[4][5]
Not specified Not specified

AC-264613 Not specified
30 to 100 nM[4]

[5]
Not specified Not specified

Compound 14 Not specified
33 nM (in CHO-

hPAR2 cells)[6]
Not specified Not specified

Key Signaling Pathways of PAR-2 Activation
PAR-2 activation initiates a cascade of intracellular signaling events through coupling to various

G proteins and β-arrestin.[7] The diagram below illustrates the primary signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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